molecular formula C19H21NO2 B1327232 4'-Methyl-2-morpholinomethyl benzophenone CAS No. 898749-93-4

4'-Methyl-2-morpholinomethyl benzophenone

Cat. No.: B1327232
CAS No.: 898749-93-4
M. Wt: 295.4 g/mol
InChI Key: RQORBKHVXBKMRF-UHFFFAOYSA-N
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Description

4’-Methyl-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol. It is known for its unique structure, which includes a benzophenone core substituted with a methyl group and a morpholinomethyl group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-2-morpholinomethyl benzophenone typically involves the reaction of 4-methylbenzophenone with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of 4’-Methyl-2-morpholinomethyl benzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4’-Methyl-2-morpholinomethyl benzophenone may yield oxidized derivatives, while reduction may produce reduced derivatives with different functional groups .

Scientific Research Applications

4’-Methyl-2-morpholinomethyl benzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methyl-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4’-Methyl-2-morpholinomethyl benzophenone include other benzophenone derivatives with different substituents, such as:

  • 4-Methylbenzophenone
  • 4’-Morpholinomethyl benzophenone

Uniqueness

What sets 4’-Methyl-2-morpholinomethyl benzophenone apart from similar compounds is its unique combination of a methyl group and a morpholinomethyl group on the benzophenone core. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(4-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15-6-8-16(9-7-15)19(21)18-5-3-2-4-17(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQORBKHVXBKMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643522
Record name (4-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-93-4
Record name Methanone, (4-methylphenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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